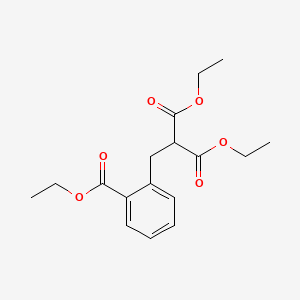
Diethyl 2-(2-(ethoxycarbonyl)benzyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate is an organic compound with a complex structure that includes ethyl, ethoxycarbonyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学研究应用
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release ethanol and the corresponding acid, which can then participate in further biochemical reactions. The phenyl group can interact with aromatic receptors and enzymes, influencing various biological pathways.
相似化合物的比较
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate can be compared with similar compounds such as:
2,2-Bis(ethoxycarbonyl)vinyl: Used as an amine protecting group in organic synthesis.
9-Fluorenylmethoxycarbonyl (Fmoc): Commonly used in peptide synthesis.
These compounds share some functional groups but differ in their specific applications and chemical behavior
属性
分子式 |
C17H22O6 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
diethyl 2-[(2-ethoxycarbonylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H22O6/c1-4-21-15(18)13-10-8-7-9-12(13)11-14(16(19)22-5-2)17(20)23-6-3/h7-10,14H,4-6,11H2,1-3H3 |
InChI 键 |
KEVRFZUVGQMMOW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1CC(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
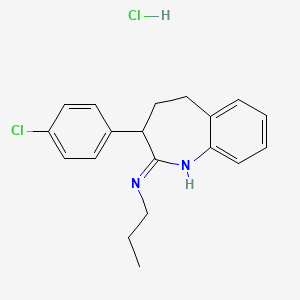
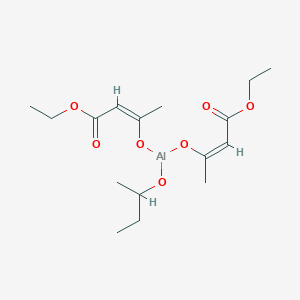

![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
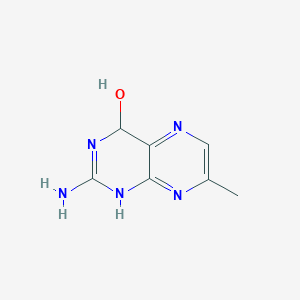
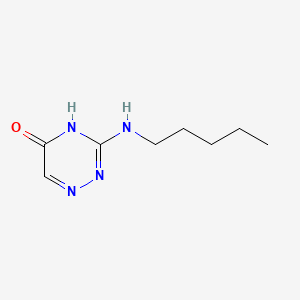
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
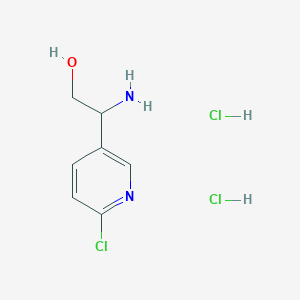
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)

